4-bromo-3,3,4,4-tetrafluorobutan-1-amine hydrochloride
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Overview
Description
4-bromo-3,3,4,4-tetrafluorobutan-1-amine hydrochloride is an organic compound with the molecular formula C4H6BrF4N·HCl. This compound is characterized by the presence of bromine, fluorine, and amine groups, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,3,4,4-tetrafluorobutan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,3,4,4-tetrafluorobutan-1-amine.
Bromination: The amine is subjected to bromination using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 4th position.
Hydrochloride Formation: The resulting 4-bromo-3,3,4,4-tetrafluorobutan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the bromination and hydrochloride formation steps.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3,3,4,4-tetrafluorobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction: The amine group can be oxidized to form nitro compounds or reduced to form primary amines.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include 4-hydroxy-3,3,4,4-tetrafluorobutan-1-amine and its derivatives.
Oxidation: Products include 4-bromo-3,3,4,4-tetrafluoronitrobutane.
Reduction: Products include 4-bromo-3,3,4,4-tetrafluorobutan-1-amine.
Scientific Research Applications
4-bromo-3,3,4,4-tetrafluorobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-bromo-3,3,4,4-tetrafluorobutan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects.
Pathways Involved: It can modulate signaling pathways, enzyme activity, and protein-protein interactions, resulting in changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3,3,4,4-tetrafluorobutan-1-ol: Similar in structure but with a hydroxyl group instead of an amine.
3,3,4,4-tetrafluorobutan-1-amine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-chloro-3,3,4,4-tetrafluorobutan-1-amine: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
4-bromo-3,3,4,4-tetrafluorobutan-1-amine hydrochloride is unique due to its combination of bromine, fluorine, and amine groups, which confer specific reactivity and versatility in chemical synthesis and applications.
Properties
IUPAC Name |
4-bromo-3,3,4,4-tetrafluorobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF4N.ClH/c5-4(8,9)3(6,7)1-2-10;/h1-2,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESJWQKHOCSYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(F)(F)Br)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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